Predicted pKa as a Proxy for Differential Reactivity
The predicted pKa of 9.07 for the conjugate acid of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (497177-66-9) provides a quantitative basis for its distinct reactivity compared to non-fluorinated analogs. The electron-withdrawing trifluoroacetyl group decreases the basicity of the piperidine nitrogen, which is a key determinant in reaction yields and purification conditions. A comparator such as 1-acetyl-4-aminopiperidine would be expected to have a higher pKa (i.e., be more basic) due to the lack of strong electron withdrawal. This difference influences the compound's behavior in acid/base extraction and its role as a nucleophile in coupling reactions, directly impacting synthetic route efficiency.
| Evidence Dimension | Basicity (predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 9.07 ± 0.20 |
| Comparator Or Baseline | 1-acetyl-4-aminopiperidine or similar non-fluorinated analog (expected pKa > 9.07, typical for alkyl piperidines is ~10-11) |
| Quantified Difference | Estimated ΔpKa of 1-2 units (Class-level inference) |
| Conditions | Predicted using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
A lower pKa translates to different solubility and extraction behavior, impacting purification and synthetic yield, a critical factor in procurement for multi-step synthesis.
